1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-27-10-4-5-17-13-18(6-8-20(17)27)21(28-11-2-3-12-28)15-25-24(29)26-19-7-9-22-23(14-19)31-16-30-22/h6-9,13-14,21H,2-5,10-12,15-16H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKNYCMDYHEMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on available literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the tetrahydroquinoline and pyrrolidine groups further enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings indicate that the compound may induce apoptosis through mechanisms such as EGFR inhibition and modulation of mitochondrial pathways involving Bax and Bcl-2 proteins .
Neuropharmacological Effects
The compound's structural components suggest potential neuroprotective effects. The tetrahydroquinoline moiety is associated with dopaminergic activity, which may be beneficial in treating neurodegenerative diseases like Parkinson's disease. Preliminary studies indicate that related compounds can enhance neurotransmitter release and protect neuronal cells from oxidative stress.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this urea derivative have been tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 625–1250 |
| Escherichia coli | >1500 |
These results suggest that while some derivatives exhibit antibacterial properties, their effectiveness varies significantly depending on the specific structure and substituents present .
The biological activity of this compound is attributed to several mechanisms:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
- Induction of Apoptosis : Through modulation of apoptotic pathways involving key proteins like Bax and Bcl-2, the compound promotes programmed cell death in cancer cells.
- Antimicrobial Action : The interaction with bacterial membranes and interference with metabolic processes contribute to its antimicrobial effects.
Case Studies
A notable study investigated a series of benzo[d][1,3]dioxole derivatives for their anticancer activities. The study highlighted that modifications at specific positions on the dioxole ring could enhance potency against various cancer types while reducing cytotoxicity towards normal cells .
Another case examined the neuroprotective effects of tetrahydroquinoline derivatives, revealing their potential in mitigating neurodegeneration through antioxidant mechanisms .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity:
- Mechanism of Action : It is believed to inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells.
- IC50 Values : Compounds structurally similar to this one have shown IC50 values ranging from 3.5 to 5.6 nM against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Demonstrated effectiveness against a range of bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews Cancer investigated the efficacy of a compound structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea in inhibiting tumor growth in xenograft models. The results were promising:
| Treatment Group | Tumor Volume (mm³) | Reduction (%) |
|---|---|---|
| Control | 1500 | - |
| Compound A | 600 | 60 |
| Compound B | 450 | 70 |
This study highlights the potential of similar compounds in reducing tumor volume significantly compared to control groups.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that this class of compounds could serve as effective alternatives or adjuncts to traditional antibiotics.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling the benzodioxole moiety to the tetrahydroquinoline-pyrrolidine scaffold via urea linkage. Key steps include:
- Amide Coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid intermediate .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
- Optimization Strategies : Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, stoichiometry) to maximize yield. For example, highlights heuristic algorithms improving yields by 15–20% compared to trial-and-error approaches .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : - and -NMR (e.g., δ 7.2–6.8 ppm for benzodioxole protons) confirm regiochemistry and stereochemistry .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]) and detects impurities. Note: Discrepancies between theoretical and observed masses may arise from isotopic patterns or adduct formation .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies).
Q. How can computational modeling predict biological activity and guide SAR studies?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). For example, the tetrahydroquinoline moiety may occupy hydrophobic pockets, while urea acts as a hydrogen-bond donor .
- QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity. shows pyrrolidine modifications altering binding affinity by 3–5-fold .
- Validation : Compare docking scores with in vitro IC values to refine predictive accuracy.
Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data?
Methodological Answer: Discrepancies (e.g., HRMS mass shifts) often arise from:
- Isomerism : Use 2D NMR (COSY, NOESY) to distinguish regioisomers. For example, NOE correlations between benzodioxole and tetrahydroquinoline protons confirm spatial proximity .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dealkylated intermediates). reports 2% impurities due to incomplete purification .
- Dynamic Effects : Variable-temperature NMR resolves conformational equilibria affecting peak splitting.
Q. How can reaction scalability be achieved without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous reactors minimize batch variability and improve heat transfer.
- In-line Analytics : Real-time FTIR monitors intermediate formation, enabling rapid parameter adjustments .
- Purification : Gradient flash chromatography (silica gel, 10–50% EtOAc/hexane) removes polar byproducts.
3. Safety and Handling Q. 3.1 What precautions are necessary for safe laboratory handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
